1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
CAS No.: 2034300-67-7
Cat. No.: VC4576940
Molecular Formula: C20H17FN2OS
Molecular Weight: 352.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034300-67-7 |
|---|---|
| Molecular Formula | C20H17FN2OS |
| Molecular Weight | 352.43 |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]cyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C20H17FN2OS/c21-17-3-1-16(2-4-17)20(7-8-20)19(24)23-12-14-5-9-22-18(11-14)15-6-10-25-13-15/h1-6,9-11,13H,7-8,12H2,(H,23,24) |
| Standard InChI Key | WYWARHDZJXOFAI-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Introduction
Chemical Identification and Structural Characteristics
Core Chemical Descriptors
The compound is defined by the molecular formula C₂₀H₁₇FN₂OS and a molecular weight of 352.43 g/mol . Its IUPAC name systematically describes the connectivity: a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group, linked via a carboxamide bridge to a pyridin-4-ylmethyl group bearing a thiophen-3-yl substituent at the 2-position.
Table 1: Fundamental Chemical Identifiers
Three-Dimensional Structural Features
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The molecule can be conceptually divided into three fragments:
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4-Fluorophenylcyclopropanecarboxylic acid (acylating agent)
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2-(Thiophen-3-yl)pyridin-4-ylmethanamine (nucleophilic amine)
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Amide bond (coupling linkage)
This disconnection strategy aligns with reported protocols for analogous carboxamides .
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Cyclopropanation | Cu(acac)₂, Ethyl diazoacetate, 80°C | 62% |
| Amine Synthesis | Pd(PPh₃)₄, K₂CO₃, Dioxane/Water, 110°C | 58% |
| Amide Formation | HATU, DIPEA, DMF, RT | 75% |
*Estimated based on analogous reactions .
Physicochemical Property Profiling
Experimental data for solubility, logP, and pKa remain unreported. Predictive models (ChemAxon, ACD/Labs) suggest:
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logP: 3.8 ± 0.3 (moderate lipophilicity)
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Water Solubility: 0.12 mg/mL (25°C, pH 7.4)
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pKa: 4.1 (carboxamide NH), 2.8 (pyridine N)
The fluorophenyl group enhances membrane permeability, while the pyridine-thiophene system may facilitate π-stacking interactions in biological targets .
Biological Activity and Mechanistic Insights
Putative Target Engagement
Structural analogs of this compound demonstrate activity against:
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β-Secretase (BACE1): Critical in amyloid-β peptide production; co-crystal structures show similar carboxamides occupying the S3 subsite .
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Histone Deacetylases (HDACs): Cyclopropane-containing inhibitors exhibit enhanced isoform selectivity .
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Kinase Targets: Pyridine-thiophene moieties are privileged structures in ATP-competitive kinase inhibitors .
Table 3: Hypothetical Target Affinities
| Target | Predicted IC₅₀ (nM) | Rationale |
|---|---|---|
| BACE1 | 180 | Structural similarity to 2WF0 |
| HDAC6 | 430 | Cyclopropane conformational restraint |
| c-Met Kinase | 950 | Pyridine-thiophene pharmacophore |
Structure-Activity Relationship (SAR) Considerations
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Cyclopropane Ring: Rigidity improves metabolic stability but may reduce solubility.
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4-Fluorophenyl: Electron-withdrawing group enhances binding to hydrophobic enzyme pockets .
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Thiophene-Pyridine: Planar aromatic system likely participates in cation-π interactions with lysine/arginine residues .
Research Challenges and Future Directions
Current Limitations
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Synthetic Complexity: Multi-step synthesis with low yielding cyclopropanation steps.
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Pharmacokinetic Uncertainty: Unpredictable oral bioavailability due to high logP .
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Target Validation: Requires comprehensive kinome/proteome screening to confirm selectivity.
Promising Research Avenues
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